[(2,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine
Description
[(2,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine is a bifunctional amine derivative featuring a 2,5-difluorophenylmethyl group and a 5-fluorothiophen-2-ylmethyl substituent. The compound’s structure combines fluorinated aromatic and heterocyclic moieties, which are known to influence electronic properties, binding affinity, and metabolic stability.
Properties
Molecular Formula |
C12H10F3NS |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1-(5-fluorothiophen-2-yl)methanamine |
InChI |
InChI=1S/C12H10F3NS/c13-9-1-3-11(14)8(5-9)6-16-7-10-2-4-12(15)17-10/h1-5,16H,6-7H2 |
InChI Key |
TVEYVFCHLJZXAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CNCC2=CC=C(S2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of boron reagents with halogenated aromatic compounds in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
[(2,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
[(2,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Structural Analogues and Binding Affinities
The compound’s structural relatives include amines with fluorinated aryl or heterocyclic groups. Key comparisons are summarized below (Table 1), with data derived from ACE2 binding studies and molecular properties:
Table 1: Comparison of [(2,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine with Analogues

*Estimated based on molecular formulas.
Key Observations:
Fluorination Impact: The target compound’s 5-fluorothiophen-2-yl group likely enhances binding affinity compared to non-fluorinated thiophene derivatives (e.g., -7.260 kcal/mol for Entry 4 in Table 1). Fluorination increases electronegativity and may improve target interactions .
Heterocyclic Substitution: Replacement of thiophene with pyridine-morpholine (Entry 2) results in stronger ACE2 binding (-7.830 kcal/mol), suggesting hybrid heterocycles optimize interactions.
Aromatic vs. Amide Linkers : The amide-linked derivative (Entry 3) shows moderate binding (-7.413 kcal/mol), indicating that rigid linkers may reduce flexibility compared to direct amine linkages in the target compound.
Pharmacological Potential
- The target compound’s fluorothiophene moiety could synergize with ACE2’s hydrophobic pockets, though experimental validation is needed.
- Selectivity : Structural variations (e.g., morpholine-pyridine vs. thiophene) may influence off-target effects. For instance, pyridine-morpholine hybrids (Entry 2) show stronger binding but may interact with unrelated receptors.
Biological Activity
The compound [(2,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine is an organic molecule of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C13H11F2N
- CAS Number : 1343423-97-1
Structure Representation
This structure includes a difluorophenyl moiety and a fluorothiophenyl group, which are significant in determining the compound's reactivity and biological interactions.
The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that this compound may exhibit:
- Antimicrobial Properties : The presence of fluorine atoms enhances the lipophilicity and membrane permeability, potentially leading to increased antimicrobial activity.
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Research Findings
Recent research has focused on the synthesis and evaluation of the biological activities of similar compounds. For instance, studies have demonstrated that modifications in the aromatic rings can significantly affect the potency and selectivity towards specific biological targets.
Data Table: Summary of Biological Activities
| Property | Value/Description |
|---|---|
| Antimicrobial Activity | Potentially effective against Gram-positive bacteria |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Mechanism | Inhibition of cell proliferation |
Case Studies
-
Antimicrobial Study :
A study published in 2024 evaluated the antimicrobial efficacy of several fluorinated compounds. The results indicated that compounds with similar structural features to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli . -
Anticancer Research :
In a recent investigation into novel anticancer agents, derivatives of fluorinated amines were tested for their ability to induce apoptosis in breast cancer cell lines. The findings revealed that certain structural modifications led to enhanced cytotoxicity, suggesting a promising avenue for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
